4-Ethylthiophene-2-carbaldehyde
Description
4-Ethylthiophene-2-carbaldehyde is a substituted thiophene derivative featuring an aldehyde group at the 2-position and an ethyl substituent at the 4-position of the heteroaromatic ring. Thiophene derivatives are widely studied due to their applications in pharmaceuticals, organic electronics, and synthetic chemistry. Synthesis of such compounds often involves the Vilsmeier reaction (thiophene with dimethylformamide) or substitution reactions, as seen in related thiophene-2-carbaldehyde derivatives .
Properties
Molecular Formula |
C7H8OS |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
4-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-7(4-8)9-5-6/h3-5H,2H2,1H3 |
InChI Key |
ABPKANCPBHXONL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde : The methoxyphenyl group at the 5-position introduces strong electron-donating effects via resonance, increasing the electron density of the thiophene ring. This contrasts with the 4-ethyl group in 4-Ethylthiophene-2-carbaldehyde, which exerts a weaker inductive electron-donating effect. The methoxyphenyl derivative may exhibit enhanced stability in electrophilic substitution reactions .
- 2-(Methylthio)thiophene-4-carboxaldehyde: Here, the methylthio group at the 2-position (vs. 4-ethyl) and the aldehyde at the 4-position create distinct electronic and steric profiles.
Substituent Type and Physical Properties
- 4-Hexylthiophene-2-carbaldehyde : The longer hexyl chain increases hydrophobicity, reducing melting points compared to 4-Ethylthiophene-2-carbaldehyde. Such derivatives are favored in organic semiconductor applications due to improved solubility in processing solvents .
- 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde : The branched ethylhexylthio group introduces steric bulk and electron-donating properties, which may hinder crystallization and modify redox behavior in optoelectronic applications .
Crystallographic and Supramolecular Features
- 5-[Bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde: The amino and ethoxy groups facilitate hydrogen bonding, forming supramolecular chains. In contrast, 4-Ethylthiophene-2-carbaldehyde lacks such polar groups, likely resulting in weaker intermolecular interactions .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituent Position/Type | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 4-Ethylthiophene-2-carbaldehyde | C₇H₈OS | 4-Ethyl, 2-CHO | 195–198 (est.) | Organic synthesis |
| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | C₁₂H₁₀O₂S | 5-(4-MeO-Ph), 2-CHO | N/A | Pharmaceutical research |
| 4-Hexylthiophene-2-carbaldehyde | C₁₁H₁₆OS | 4-Hexyl, 2-CHO | N/A | Organic electronics |
| 2-(Methylthio)thiophene-4-carboxaldehyde | C₆H₆OS₂ | 2-SMe, 4-CHO | N/A | Material science |
Table 2: Reactivity Comparison
Research Findings
- Synthetic Yields: Synthesis of N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide achieved a 72% yield, suggesting efficient functionalization of ethylthiophene derivatives .
- Spectroscopic Data : 1H NMR of 2-butylthio-3-(2-thienyl)propenal confirms regioselectivity in aldol reactions, with distinct aldehyde proton shifts at δ 9.8–10.2 ppm .
- Safety : 4-Hexylthiophene-2-carbaldehyde has an NFPA health rating of 1, indicating low toxicity, similar to other thiophene aldehydes .
Q & A
Q. What are the optimal synthetic routes for 4-Ethylthiophene-2-carbaldehyde, and how are they validated?
Methodological Answer: The synthesis of 4-Ethylthiophene-2-carbaldehyde typically involves multi-step organic reactions. A common approach is the Vilsmeier reaction , where thiophene derivatives react with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group . For the ethyl substituent, alkylation of thiophene precursors using 2-bromoethane or similar reagents in the presence of a base (e.g., KOH) is employed . Validation includes:
Q. Example Table: Comparison of Synthetic Methods
Q. What spectroscopic and analytical methods are essential for characterizing 4-Ethylthiophene-2-carbaldehyde?
Methodological Answer: Critical techniques include:
Q. Example Table: Typical NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde proton (CHO) | 9.9 | Singlet |
| Ethyl CH₃ | 1.3 | Triplet |
| Aldehyde carbon (CHO) | 192.5 | - |
Q. What safety protocols are critical when handling 4-Ethylthiophene-2-carbaldehyde in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated byproducts (e.g., from bromination steps) and neutralize acidic waste before disposal .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural determination of 4-Ethylthiophene-2-carbaldehyde derivatives?
Methodological Answer:
- Software tools : Use SHELXL for refinement of small-molecule structures, especially for high-resolution data. Validate anisotropic displacement parameters (ADPs) to detect disorder .
- Visualization : Mercury CSD aids in comparing packing motifs and hydrogen-bonding networks to identify outliers .
- Validation metrics : Check R-factor convergence (<5%) and ADP consistency using ORTEP-III for ellipsoid visualization .
Q. Example Workflow :
Refine initial model in SHELXL.
Compare intermolecular interactions in Mercury against Cambridge Structural Database (CSD) entries.
Re-examine electron density maps for missed solvent molecules .
Q. How can researchers design experiments to elucidate the biological interactions of 4-Ethylthiophene-2-carbaldehyde?
Methodological Answer:
- Target identification : Screen against enzyme classes (e.g., kinases, cytochrome P450) using molecular docking (AutoDock Vina) .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorometric assays.
- Cellular uptake : Use HPLC-MS to quantify intracellular concentrations .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the thiophene ring) and correlate modifications with activity .
Q. Example Table: Biological Assay Design
| Assay Type | Key Parameters | Detection Method |
|---|---|---|
| Enzyme inhibition | IC₅₀, Km, Vmax | Fluorescence quenching |
| Cytotoxicity | LD₅₀ (72-hour exposure) | MTT assay |
Q. What computational strategies optimize reaction yields for 4-Ethylthiophene-2-carbaldehyde synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., aldehyde formation in Vilsmeier reaction) .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) .
- Kinetic analysis : Use MATLAB or Python to fit rate constants from time-resolved NMR data .
Q. Example Table: Computational Optimization Results
| Parameter | Predicted Optimal Value | Experimental Yield Improvement |
|---|---|---|
| Reaction temperature | 85°C | +12% |
| Catalyst loading | 5 mol% Pd/C | +8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
